molecular formula C18H17N3O3 B1139094 TCS 2210 CAS No. 1201916-31-5

TCS 2210

Cat. No.: B1139094
CAS No.: 1201916-31-5
M. Wt: 323.35
InChI Key:
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Mechanism of Action

Target of Action

TCS 2210 is a small molecule inducer of neuronal differentiation . The primary targets of this compound are the neuronal markers β-III tubulin and neuron-specific enolase (NSE) . These markers are proteins that are expressed in neurons and are essential for their function and structure .

Mode of Action

This compound interacts with its targets by increasing their expression . This interaction results in the induction of neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound may play a role in promoting the differentiation of these cells into neurons .

Biochemical Pathways

The increased expression of β-iii tubulin and nse suggests that this compound may influence the pathways related to neuronal differentiation and neurite outgrowth .

Pharmacokinetics

It is known that this compound is supplied as a powder and has a solubility of 5 mg/ml in dmso , which may have implications for its bioavailability.

Result of Action

The action of this compound results in a significant increase in the expression of the neuronal markers β-III tubulin and NSE . It also induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This suggests that this compound can effectively induce neuronal differentiation .

Action Environment

It is known that this compound is stable for 3 years at -20°c and for 2 years at 4°c in powder form . In solvent, it is stable for 3 months at -80°C and for 2 weeks at -20°C . These storage conditions suggest that temperature is an important environmental factor that can influence the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of TCS 2210 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TCS 2210 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxaline derivatives .

Scientific Research Applications

TCS 2210 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and chemical biology studies.

    Biology: Induces neuronal differentiation in mesenchymal stem cells, making it valuable for neurobiology research.

    Medicine: Potential therapeutic applications in neurodegenerative diseases due to its ability to promote neuronal differentiation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS 2210 is unique due to its high specificity for mesenchymal stem cells and its ability to induce neuronal differentiation without cytotoxicity. This makes it a valuable tool in neurobiology research and potential therapeutic applications .

Properties

CAS No.

1201916-31-5

Molecular Formula

C18H17N3O3

Molecular Weight

323.35

Synonyms

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

Origin of Product

United States

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